molecular formula C68H48N4O16Rh4+4 B8074888 (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+)

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+)

Cat. No.: B8074888
M. Wt: 1588.7 g/mol
InChI Key: WTXWHSHRXMFEIJ-OUTHACMSSA-J
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Description

Rhodium, tetrakis[mu-[(alphaS)-1,3-dihydro-1,3-dioxo-alpha-(phenylmethyl)-2H-isoindole-2-acetato-kappaO2:kappaO2’]]di-, (Rh-Rh) is a complex rhodium compound with a unique molecular structure. This compound is known for its high purity and significant molecular weight of 1588.7479 g/mol . It is widely used in advanced research and synthesis endeavors due to its exceptional properties .

Preparation Methods

The synthesis of Rhodium, tetrakis[mu-[(alphaS)-1,3-dihydro-1,3-dioxo-alpha-(phenylmethyl)-2H-isoindole-2-acetato-kappaO2:kappaO2’]]di-, (Rh-Rh) involves complex chemical reactions. One common method includes the reaction of rhodium salts with specific ligands under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at a specific temperature and pressure to ensure the formation of the desired compound . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Rhodium, tetrakis[mu-[(alphaS)-1,3-dihydro-1,3-dioxo-alpha-(phenylmethyl)-2H-isoindole-2-acetato-kappaO2:kappaO2’]]di-, (Rh-Rh) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield rhodium oxides, while reduction reactions can produce rhodium metal or lower oxidation state rhodium compounds .

Mechanism of Action

The mechanism of action of Rhodium, tetrakis[mu-[(alphaS)-1,3-dihydro-1,3-dioxo-alpha-(phenylmethyl)-2H-isoindole-2-acetato-kappaO2:kappaO2’]]di-, (Rh-Rh) involves its interaction with biological molecules such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit DNA replication and transcription, leading to cell death . It also interacts with proteins and enzymes, disrupting their normal function and leading to various biological effects .

Properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C17H13NO4.4Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;;;;/h4*1-9,14H,10H2,(H,21,22);;;;/q;;;;4*+2/p-4/t4*14-;;;;/m0000..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXWHSHRXMFEIJ-OUTHACMSSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2].[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2].[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H48N4O16Rh4+4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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